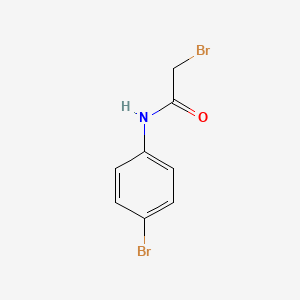

2-Bromo-n-(4-bromophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCSKPUJUALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969500 | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-13-4 | |

| Record name | 5439-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-N-(4-bromophenyl)acetamide as a Versatile Electrophilic Scaffold

The following technical guide details the synthesis, characterization, and application of 2-Bromo-N-(4-bromophenyl)acetamide (CAS 5439-13-4).

Executive Summary

This compound (CAS 5439-13-4) is a specialized electrophilic building block used extensively in medicinal chemistry and proteomics.[1] Structurally, it combines a para-bromophenyl "anchor" with a reactive

-

Heterocycle Precursor: It is a key intermediate in the Hantzsch synthesis of thiazoles and other bioactive nitrogen heterocycles found in kinase inhibitors and antimicrobial agents.

-

Covalent Probe: The

-bromoacetamide moiety acts as a potent alkylating agent for cysteine residues, making it valuable for designing covalent inhibitors or proteomic profiling tools.

This guide provides a validated synthesis protocol, mechanistic insights into its reactivity, and safety standards for handling this alkylating agent.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 5439-13-4 |

| IUPAC Name | This compound |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 292.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138 – 140 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |

| Reactivity Class |

Synthesis Protocol: Acylation of 4-Bromoaniline

The most robust method for synthesizing CAS 5439-13-4 involves the acylation of 4-bromoaniline with bromoacetyl bromide. This route is preferred over bromoacetyl chloride due to the higher reactivity of the acyl bromide and the avoidance of halogen exchange side-products.

Reagents & Materials

-

Starting Material: 4-Bromoaniline (1.0 eq)

-

Reagent: Bromoacetyl bromide (1.1 eq)

-

Base: Potassium carbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (DCM) (Anhydrous) or Glacial Acetic Acid (for acid-catalyzed variants)

-

Workup: 1M HCl, Saturated

, Brine

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-bromoaniline (10 mmol, 1.72 g) in anhydrous DCM (50 mL) .

-

Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0 °C in an ice bath. Note: Maintaining low temperature is critical to prevent poly-alkylation.

-

Acylation: Dropwise, add a solution of bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) over 30 minutes. The solution may turn slightly yellow or precipitate salts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot (

) should disappear, replaced by the product spot ( -

Quench & Workup:

-

Quench the reaction with cold water (50 mL).

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated

(to remove acid byproducts), and brine .

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield white needles.

Visualization: Synthesis Pathway

Figure 1: Acylation pathway converting 4-bromoaniline to the target alpha-bromoacetamide.

Applications in Drug Discovery

A. Synthesis of Thiazole Heterocycles (Hantzsch Synthesis)

The primary application of CAS 5439-13-4 is as a precursor for 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).

Mechanism:

The

Standard Protocol for Thiazole Formation:

-

Dissolve This compound (1 eq) in Ethanol.

-

Add Thiourea or a substituted Thioamide (1.1 eq).

-

Reflux for 2–4 hours .

-

Cool to precipitate the thiazole hydrobromide salt.

-

Neutralize with

to liberate the free base.

B. Covalent Cysteine Targeting

In proteomics, this compound serves as a "warhead." The bromine is a good leaving group, allowing the adjacent carbon to be attacked by the thiol (-SH) group of Cysteine residues in proteins. This results in a stable thioether bond, permanently tagging the protein.

Visualization: Thiazole Formation Workflow

Figure 2: Hantzsch Thiazole Synthesis workflow using CAS 5439-13-4 as the electrophilic component.

Safety & Handling (E-E-A-T)

Hazard Class:

-

Skin/Eye Contact: Causes severe irritation and burns. Can induce allergic skin reactions (sensitizer).

-

Inhalation: Destructive to mucous membranes.

-

Handling: Always handle in a fume hood . Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

-

Gowda, B. T., et al. (2009).[2] "this compound."[1][2][3][4][5] Acta Crystallographica Section E, 65(8), o1955.

-

Santa Cruz Biotechnology. (n.d.).[3] "this compound Safety Data Sheet."

-

Kocabas, E., & Burak, A. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." Heterocycles, 81(12).[6]

-

National Institute of Standards and Technology (NIST). (2023). "Acetamide, N-(4-bromophenyl)- Data."[1][7][2][8][3][9] NIST Chemistry WebBook.

Sources

- 1. Buy this compound | 5439-13-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CAS 5439-13-4: this compound [cymitquimica.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Cas 22118-09-8,Bromoacetyl chloride | lookchem [lookchem.com]

- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromoacetanilide | C8H8BrNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

2-Bromo-n-(4-bromophenyl)acetamide molecular structure

Technical Guide: Molecular Architecture & Applications of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary

This compound (CAS: 5439-13-4) is a disubstituted acetanilide derivative characterized by a highly reactive

This guide provides a comprehensive analysis of its solid-state molecular structure, synthetic pathways, spectroscopic signature, and utility in drug development.[1]

Molecular Architecture & Crystallography

The structural integrity of this compound is defined by its specific conformational locking and intermolecular hydrogen bonding networks, which dictate its solubility and reactivity in the solid state.

Crystal System and Unit Cell

According to single-crystal X-ray diffraction studies (Gowda et al., 2009), the compound crystallizes in the monoclinic system with the space group P2

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2 |

| a ( | 4.4987(3) |

| b ( | 23.152(1) |

| c ( | 9.1098(5) |

| 99.713(6) | |

| Z (Molecules/Cell) | 4 |

Conformational Analysis

The molecule adopts a specific conformation to minimize steric repulsion between the bulky bromine atoms and the amide backbone:

-

Anti-Conformation: The N—H bond is anti to both the carbonyl (C=O) and the C—Br bond of the acetyl side chain.[1][2][3] This planar arrangement maximizes orbital overlap between the nitrogen lone pair and the carbonyl

-system, reducing the nucleophilicity of the amide nitrogen.[1] -

Dihedral Angle: The angle between the phenyl ring and the amide plane is twisted, disrupting full conjugation and influencing the electron density at the para-position.[1]

Supramolecular Packing

The stability of the crystal lattice is governed by strong intermolecular forces:

-

Hydrogen Bonding: Molecules form supramolecular chains extending along the c-axis .[1][2][4][3] The primary interaction is an N—H

O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule.[1] -

Packing Motif: These chains are stabilized by weak van der Waals interactions between the bromine atoms, contributing to the compound's relatively high melting point compared to non-halogenated analogs.[1]

Physicochemical Properties

| Property | Data | Notes |

| Molecular Formula | C | |

| Molecular Weight | 292.96 g/mol | Distinct isotopic pattern (Br |

| Melting Point | 139–140 °C | Distinct from mono-bromo analog (~166 °C).[1] |

| Solubility | DMSO, DMF, CH | Poor water solubility due to lipophilic Br atoms.[1][5] |

| Reactivity Class | Potent alkylating agent (Electrophile).[1] |

Synthesis & Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution (acylation) of 4-bromoaniline.[1]

Synthetic Protocol

-

Reagents: 4-Bromoaniline (1.0 eq), Bromoacetyl bromide (1.1 eq), and a base (typically K

CO -

Conditions: Reaction is exothermic; reagents are added at 0°C, then stirred at room temperature for 2–4 hours.

-

Workup: Quench with water. The product precipitates as a solid, which is filtered and recrystallized from Ethanol/Water.[1]

Reaction Mechanism

The amine nitrogen of 4-bromoaniline attacks the carbonyl carbon of bromoacetyl bromide.[1] The tetrahedral intermediate collapses, expelling the bromide ion (leaving group) to form the amide bond.[1] The base neutralizes the generated HBr to drive the equilibrium forward.[1]

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target

Spectroscopic Characterization

Identification of this compound relies on distinguishing the methylene protons (

Proton NMR ( H NMR, 400 MHz, DMSO-d )

-

10.45 ppm (s, 1H, NH): Broad singlet, exchangeable with D

- 7.60 – 7.50 ppm (m, 4H, Ar-H): Characteristic AA'BB' system (pseudo-quartet) for the para-disubstituted benzene ring.[1] The symmetry arises because the Br and Amide substituents create chemically equivalent environments for the ortho- and meta-protons relative to the substituents.[1]

-

4.05 ppm (s, 2H, CH

Infrared Spectroscopy (FT-IR)

-

3280 cm

: N–H stretching (Amide A).[1] -

1665 cm

: C=O stretching (Amide I).[1] The frequency is slightly higher than typical amides due to the -

1530 cm

: N–H bending (Amide II).[1] -

500–600 cm

: C–Br stretching signatures.

Applications in Drug Discovery

The core value of this compound lies in its dual reactivity: the electrophilic

Heterocyclic Scaffold Construction

This compound is a "linchpin" intermediate for synthesizing bioactive heterocycles:

-

Thiazoles (Hantzsch Synthesis): Reaction with thioamides or thioureas cyclizes the structure to form aminothiazoles, a scaffold found in many kinase inhibitors.[1]

-

Oxindoles: Under Friedel-Crafts conditions (intramolecular cyclization), the side chain can close onto the ring to form oxindole derivatives, which are precursors to tyrosine kinase inhibitors like Sunitinib.[1]

Antibacterial & Cytotoxic Agents

Researchers utilize the labile

-

Mechanism: The resulting

-amino acetamides disrupt bacterial cell wall synthesis or intercalate DNA in cancer cells.[1] -

SAR Insight: The para-bromo group on the phenyl ring enhances lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.[1]

Caption: Divergent synthetic applications of the target scaffold in generating bioactive libraries.

Safety & Handling

-

Hazard Class: Alkylating Agent / Lachrymator.[1]

-

GHS Classification:

-

Protocol: All handling must occur within a certified chemical fume hood. Nitrile gloves are required.[1] In case of skin contact, wash immediately with soap and water; alkylating agents can cause delayed sensitization.[1]

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[1][4][3] this compound.[1][4][5][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[1] Link

-

Santa Cruz Biotechnology. (2024).[1][7] this compound Safety Data Sheet (CAS 5439-13-4).[1][7] Link

-

BenchChem. (2025).[1] Synthesis and Troubleshooting of 2-Bromo-N-arylacetamides. Link

-

PubChem. (2025).[1][6][9] Compound Summary: 2-(4-Bromophenyl)acetamide Derivatives. National Library of Medicine.[1] Link

Sources

- 1. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 5439-13-4: this compound [cymitquimica.com]

- 6. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis, Synthesis, and Application of 2-Bromo-N-(4-bromophenyl)acetamide in Covalent Drug Discovery

Executive Summary & Nomenclature Analysis[1][2]

2-bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4) is a specialized electrophilic scaffold widely utilized in medicinal chemistry as a covalent warhead and a cysteine-reactive probe. Unlike simple primary amides, this molecule features an

IUPAC Name Derivation

The systematic name is derived using substitutive nomenclature rules, prioritizing the amide functional group over the halide substituents.

-

Parent Structure: Acetamide (

). The two-carbon acyl chain determines the root. -

Principal Functional Group: The amide nitrogen takes priority, anchoring the numbering of the carbon chain (

= Carbonyl, -

N-Substitution: The phenyl ring is attached to the amide nitrogen.[1] The locant "N-" indicates this position.

-

Ring Substitution: The phenyl ring bears a bromine atom.[2][3] Numbering the ring starting from the attachment point (1') places the bromine at the 4-position (para) . Hence: N-(4-bromophenyl) .

-

Acyl Substitution: The acetyl chain bears a bromine atom at the C2 position. Hence: 2-bromo .

Full Assembly: 2-bromo- + N-(4-bromophenyl) + acetamide

Physicochemical Profile

Understanding the physical properties is critical for assay development, particularly regarding solubility in biological buffers (PBS) and DMSO stock preparation.

| Property | Value | Context for Researchers |

| Molecular Formula | Useful for mass spectrometry (Isotopic pattern of | |

| Molecular Weight | 292.96 g/mol | Fragment-like size (<300 Da), ideal for FBDD. |

| CAS Number | 5439-13-4 | Note: Distinguish from isomer 2-(4-bromophenyl)acetamide (CAS 74860-13-2). |

| LogP (Predicted) | ~2.6 - 2.9 | Moderate lipophilicity; cell-permeable. |

| Melting Point | 138–140 °C | High crystallinity; indicates stability in solid state. |

| Reactivity Class | Electrophilic alkylating agent (Cysteine targeting). | |

| Solubility | DMSO, DMF, DCM | Limited aqueous solubility; requires co-solvent for biological assays. |

Synthetic Methodology

The synthesis of

Reaction Logic

We utilize bromoacetyl bromide as the acylating agent rather than bromoacetic acid. While the acid requires coupling reagents (EDC/DCC), the acid bromide reacts directly and cleanly with the aniline nucleophile in the presence of a base scavenger.

Experimental Protocol

Safety Warning: Bromoacetyl bromide is a lachrymator and corrosive. This compound is a skin sensitizer. Perform all steps in a fume hood.

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous[4]

Step-by-Step Procedure:

-

Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a drying tube or

line. -

Base Addition: Add TEA (12 mmol). Cool the mixture to 0°C using an ice bath. Reasoning: Cooling controls the exotherm and prevents side reactions.

-

Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes.

-

Observation: White precipitate (TEA·HBr salt) will form immediately.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup (Self-Validating Step):

-

Wash reaction mixture with 1M HCl (removes unreacted aniline).

-

Wash with Saturated

(removes unreacted acid bromide/acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane to yield colorless needles.

Synthesis Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the acylation of 4-bromoaniline.

Reactivity Profile: The Cysteine "Warhead"

The defining feature of this molecule is the

Mechanism of Action ( )

The reaction is a bimolecular nucleophilic substitution (

-

Selectivity: At physiological pH (7.4), cysteine thiols are often deprotonated (thiolates) in specific microenvironments, making them soft nucleophiles that react preferentially with the soft electrophile (

-carbon) over harder nucleophiles like lysine amines. -

Irreversibility: The resulting thioether bond is stable, leading to permanent modification of the protein target.

Mechanistic Pathway

Figure 2:

Applications in Drug Development[8]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a covalent fragment . Researchers screen libraries of such electrophilic fragments against a protein target (using Mass Spectrometry). If this compound binds, it indicates the presence of an accessible cysteine near a binding pocket. The "4-bromophenyl" group provides a hydrophobic anchor, while the acetamide provides the reactivity.

Activity-Based Protein Profiling (ABPP)

In proteomics, this compound acts as a probe.

-

Proteome Treatment: Cell lysates are treated with the probe.

-

Alkylation: The probe covalently modifies active-site cysteines.

-

Analysis: The "4-bromo" handle can be used (via isotopic pattern) to identify modified peptides in MS/MS, or the molecule can be derivatized further (e.g., replacing the phenyl Br with an alkyne for Click Chemistry) to enrich targets.

Comparison with Other Warheads

-

vs. Iodoacetamide: Bromoacetamides are generally less reactive than iodoacetamides. This is advantageous in drug design as it reduces "off-target" promiscuity, ensuring the drug only reacts when the non-covalent affinity (provided by the phenyl ring) positions it correctly.

-

vs. Acrylamides: Acrylamides (Michael acceptors) are currently preferred in clinical drugs (e.g., Osimertinib) due to higher metabolic stability, but

-haloacetamides remain vital for initial hit discovery and chemical biology probes.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual grounding for covalent warhead mechanisms).

-

Gowda, B. T., et al. (2009). Crystal structure of this compound.[2][3] Acta Crystallographica Section E. (Structural confirmation). Available at: [Link]

- Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature.

Sources

Technical Monograph: Structural & Synthetic Analysis of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (C

The guide details the synthesis, crystallization protocols, and the definitive crystallographic metrics (Space Group

Molecular Architecture & Theoretical Framework

The acetanilide scaffold is a fundamental pharmacophore in medicinal chemistry, serving as the core for analgesics (e.g., paracetamol) and various heterocyclic precursors. The introduction of bromine atoms at the

-

Primary Interaction: Strong classical hydrogen bonds (N-H...O=C) typically drive the formation of 1D supramolecular chains.

-

Secondary Interaction: Halogen bonds (C-Br...O or C-Br...

) act as "steering" forces that determine the final 3D packing arrangement. -

Conformational Lock: The bulky bromine atom on the acetyl side chain enforces specific torsion angles to minimize steric clash with the carbonyl oxygen, typically resulting in an anti-conformation.

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction (XRD), the following self-validating protocol is recommended.

Synthesis Workflow

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or anhydrous solvent method).

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq) [Note: High reactivity requires strict temperature control]

-

Solvent: Anhydrous Acetone or Dichloromethane (DCM)

-

Base: Pyridine or Triethylamine (1.1 eq) to scavenge HBr.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-bromoaniline in anhydrous acetone in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C in an ice bath. Add bromoacetyl bromide dropwise over 30 minutes. Rationale: Slow addition prevents exotherms that could lead to di-acylation side products.

-

Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into ice-cold water. The crude product will precipitate as a solid.

-

Isolation: Filter the solid under vacuum, wash with cold water to remove hydrobromide salts, and air dry.

Crystallization for XRD

Method: Slow Evaporation.[1]

-

Solvent: Ethanol (Absolute).

-

Protocol: Dissolve the crude solid in minimum hot ethanol. Filter any insoluble particulates. Allow the filtrate to stand at room temperature (298 K) in a semi-sealed vial (parafilm with pinholes) for 3–5 days.

-

Expected Result: Colorless needle-like crystals.[2]

Workflow Visualization

Figure 1: Step-by-step synthetic and crystallization pathway for obtaining X-ray quality crystals.

Crystallographic Characterization

The following data is derived from the definitive structural analysis published by Gowda et al. (2009).[1][3] This serves as the benchmark for validating synthesized crystals.

Crystal Data Table[1][4]

| Parameter | Value |

| Empirical Formula | C |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Angles | |

| Volume ( | 935.22(9) Å |

| Z (Molecules/Cell) | 4 |

| Calculated Density | 2.081 Mg m |

Molecular Geometry[5]

-

Amide Conformation: The molecule adopts a trans geometry across the amide bond.[4]

-

Side Chain Orientation: The N-H bond is anti to both the Carbonyl (C=O) and the C-Br bond of the acetyl side chain.[2] This specific conformation minimizes dipole repulsion and is characteristic of

-haloacetanilides. -

Planarity: The acetamido group is twisted relative to the phenyl ring plane, a distortion often induced by steric hindrance from the ortho protons of the ring.

Supramolecular Synthons & Packing

The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding (The Primary Synthon)

The dominant feature of the packing is the N-H...O hydrogen bond.

-

Donor: Amide Nitrogen (N-H)

-

Acceptor: Carbonyl Oxygen (C=O)

-

Topology: These interactions link molecules into infinite 1D chains running parallel to the crystallographic c-axis.[1][2] This is a

chain motif (using graph set notation).

Halogen Bonding & Stacking

While the hydrogen bonds form the "spine" of the lattice, the bromine atoms dictate the inter-chain packing.

-

Type II Halogen Interactions: Short contacts between Br...Br or Br...O are often observed in this class of compounds, stabilizing the layers between the hydrogen-bonded chains.

- -Stacking: The aromatic rings stack in a way to maximize density, often aided by the electron-withdrawing nature of the para-bromo substituent which reduces electron density in the ring, facilitating interactions with electron-rich regions of adjacent molecules.

Interaction Hierarchy Diagram

Figure 2: Hierarchical assembly of the crystal lattice from molecular synthons to 3D structure.

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). "this compound."[1][2][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

-

Gowda, B. T., et al. (2007).[2] "Effect of Ring and Side Chain Substituents on the Crystal Structures of N-(Aryl)-acetamides." Zeitschrift für Naturforschung A, 62(1-2).

-

Andreetti, G. D., et al. (1968).[1] "The crystal structure of N-(4-bromophenyl)acetamide." Acta Crystallographica Section B, 24.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Supramolecular Architecture and Hydrogen Bonding in 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Bromo-N-(4-bromophenyl)acetamide (

This document details the synthesis protocols, crystallographic parameters (Space Group

Synthesis and Crystallization Protocol

To ensure high-quality single crystals suitable for X-ray diffraction, a controlled acylation protocol is required. The presence of the

Optimized Synthesis Workflow

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)[1]

-

Pyridine (1.1 eq, acid scavenger)

-

Dichloromethane (DCM) or Anhydrous Acetone (Solvent)

Protocol:

-

Dissolution: Dissolve 4-bromoaniline in anhydrous DCM at

. -

Scavenger Addition: Add pyridine to the solution to neutralize the HBr byproduct.

-

Acylation: Add bromoacetyl bromide dropwise over 30 minutes. Maintain temperature

to prevent di-acylation. -

Workup: Stir at room temperature for 3 hours. Wash with water, then 5% HCl (to remove unreacted aniline/pyridine), then brine.

-

Crystallization: Evaporate solvent.[2][3][4][5][6] Recrystallize the crude solid from Ethanol by slow evaporation at room temperature to yield colorless needle-like crystals.

Reaction Pathway Visualization

Figure 1: Step-by-step synthesis and crystallization pathway for the title compound.

Crystallographic Architecture

The structural integrity of this compound is defined by its specific packing in the Monoclinic system. The data below is derived from the authoritative structural determination by Gowda et al.

Crystal Data Summary[2][4]

| Parameter | Value |

| Formula | |

| Crystal System | Monoclinic |

| Space Group | |

| a ( | |

| b ( | |

| c ( | |

| Z | 4 |

Molecular Conformation

A critical feature of this structure is the conformation of the amide linkage.

-

The N-H bond is anti to the carbonyl (

).[3][6] -

The N-H bond is anti to the

bond in the acetyl side chain.[6] -

This "anti-anti" conformation minimizes dipole repulsion between the carbonyl oxygen and the electronegative

-bromine, flattening the molecule to facilitate stacking.

Hydrogen Bonding Network

The primary driving force in the crystallization of N-aryl acetamides is the hydrogen bond between the amide donor (

The Primary Interaction: Chains

In the

-

Geometry: The amide nitrogen (

) donates a proton to the carbonyl oxygen ( -

Directionality: These chains propagate along the crystallographic c-axis .[3]

-

Graph Set Motif:

. This notation indicates a Chain (C) containing 4 atoms in the repeat unit (

Secondary Interactions: and Halogen Contacts

While the

- : Weak hydrogen bonds involving the aromatic protons and the carbonyl oxygen.

- : Edge-to-face interactions between phenyl rings.

-

Halogen Influence: The bulky Bromine atoms engage in van der Waals contacts (

and

Supramolecular Topology Diagram

Figure 2: Topological representation of the hydrogen-bonded chain formation along the c-axis.

Hirshfeld Surface Analysis Implications[2][3][4][5][7][8]

Modern crystallographic analysis uses Hirshfeld surfaces to quantify intermolecular contacts.[2][3][4][5] For this compound, the surface analysis reveals:

- Contacts: The most dominant interaction type due to the organic backbone.

-

Contacts: Representing the strong hydrogen bonds (visualized as bright red spots on the

-

Contacts: Significant contribution due to the large surface area of the two bromine atoms, indicating that while Br is not the primary H-bond acceptor, it plays a massive role in space-filling and crystal density (

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3] this compound.[3][6] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.

-

Gowda, B. T., et al. (2003).[3][6] Synthesis and Characterization of N-Aryl-2-haloacetamides. (Referenced within the primary crystal structure paper for synthesis protocol).

-

BenchChem. (2025).[1] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocol. (General haloacetamide synthesis conditions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of N-aryl bromoacetamides

Title: N-Aryl Bromoacetamides: Synthetic Protocols, Reactivity Profiling, and Applications in Covalent Discovery

Executive Summary

This technical guide provides a rigorous examination of N-aryl bromoacetamides, a class of electrophilic pharmacophores pivotal in Targeted Covalent Inhibitor (TCI) discovery and Activity-Based Protein Profiling (ABPP). Unlike the more commonly discussed acrylamides (Michael acceptors), bromoacetamides function via nucleophilic substitution (

Part 1: Structural & Electronic Properties

The N-aryl bromoacetamide scaffold consists of an

-

Mechanism of Action: The

-carbon is highly electrophilic due to the electron-withdrawing induction of both the carbonyl oxygen and the bromine atom. Upon the approach of a nucleophile (e.g., a cysteine thiolate, -

Reactivity Tuning:

-

Leaving Group: Bromide is a superior leaving group compared to chloride (used in chloroacetamides), resulting in faster kinetics (

). This makes bromoacetamides ideal for targeting less reactive cysteines that acrylamides might miss. -

N-Aryl Substituents: Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,

) reduce the electron density on the amide nitrogen. This inductive effect propagates to the

-

Table 1: Comparative Warhead Reactivity Profiles

| Warhead Class | Mechanism | Intrinsic Reactivity | Selectivity | Primary Application |

| Acrylamides | Michael Addition | Low to Moderate | High | Clinical Drugs (e.g., Ibrutinib) |

| Chloroacetamides | Moderate | Moderate | Hit Discovery / Probes | |

| Bromoacetamides | High | Low/Moderate | ABPP Probes / Rapid Hit ID | |

| Epoxides | Ring Opening | Low | Low | Natural Products |

Part 2: Synthetic Methodologies

The synthesis of N-aryl bromoacetamides must be controlled to prevent over-alkylation or hydrolysis. The following protocol is a self-validating system designed for high purity without chromatographic purification in most cases.

Protocol 1: Synthesis of N-Phenyl-2-bromoacetamide

Reaction Overview:

Reagents:

-

Aniline (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)

-

Potassium Carbonate (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet. Add Aniline (10 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add

(12 mmol) or Pyridine. Rationale: The base neutralizes the HBr byproduct, preventing protonation of the unreacted aniline which would deactivate it. -

Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 15 minutes. Critical Control Point: Rapid addition generates exotherms that can lead to di-acylation or colored impurities.

-

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product typically appears as a distinct spot (

) with UV activity. -

Quench & Workup: Quench with saturated aqueous

(50 mL). Transfer to a separatory funnel. Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine. -

Purification: Dry over

, filter, and concentrate in vacuo.-

Self-Validating Step: If the solid is off-white/yellow, recrystallize from hot Hexanes/CHCl3 (5:1). Pure product yields white needles (m.p. 100–102°C).

-

Graphviz Diagram 1: Synthetic Workflow

Caption: Figure 1. Step-wise synthetic pathway for N-aryl bromoacetamides ensuring removal of amine impurities.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Covalent Inhibition Mechanism

In drug discovery, N-aryl bromoacetamides are deployed to target non-catalytic cysteines. The reaction is irreversible, meaning the residence time of the drug on the target is infinite (turnover depends on protein resynthesis).

Mechanism:

The sulfur atom of the cysteine residue acts as a nucleophile. The reaction proceeds via a concerted

Graphviz Diagram 2: Cysteine Alkylation Mechanism

Caption: Figure 2. Mechanistic pathway of covalent modification of cysteine residues by bromoacetamides.

Synthetic Utility: Intramolecular Cyclization

Beyond biological applications, these scaffolds are versatile precursors for heterocycles. A classic application is the Friedel-Crafts Alkylation to form oxindoles, a privileged scaffold in kinase inhibitors.

Reaction:

Graphviz Diagram 3: Oxindole Formation

Caption: Figure 3. Conversion of N-aryl bromoacetamides to oxindoles via intramolecular alkylation.

Part 4: Experimental Protocols for Reactivity Profiling

To validate the utility of a specific N-aryl bromoacetamide, one must measure its intrinsic reactivity (

Protocol 2: GSH Reactivity Assay (Pseudo-First Order)

-

Preparation: Prepare a 10 mM stock of the bromoacetamide in DMSO. Prepare a 10 mM stock of GSH in PBS buffer (pH 7.4).

-

Incubation: Mix the compound (final conc. 50

M) with GSH (final conc. 5 mM, 100x excess) in a 96-well plate. -

Monitoring: Measure the disappearance of the parent compound via UV-HPLC or LC-MS at time points (0, 5, 10, 30, 60 min).

-

Calculation: Plot

vs. time. The slope represents -

Interpretation:

- : Highly reactive, potential for off-target toxicity.

- : Low reactivity, may require highly nucleophilic cysteines.

References

-

Synthesis and Reactivity of N-Aryl-2-chloroacetamides Source: ResearchGate URL:[1][2][Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link][3]

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: NIH / PubMed Central URL:[Link]

-

Organic Syntheses Procedure: N-Bromoacetamide (Note: Reference for general handling of bromoacetamides) Source: Organic Syntheses URL:[Link]

Sources

Isomers of 2-Bromo-N-(phenyl)acetamide: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary

In drug discovery and proteomic profiling, the precise location of a halogen substituent dictates the chemical behavior of a molecule. 2-Bromo-N-phenylacetamide (often referred to as

This compound is constitutionally isomeric with N-(bromophenyl)acetamides (aryl bromides), where the bromine atom is attached directly to the aromatic ring. While they share the molecular formula

-

-Bromo Isomer: Highly reactive toward nucleophiles (cysteine thiols) via

-

Aryl Bromo Isomers: Chemically inert to simple nucleophilic attack but active in Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki).

This guide provides a rigorous technical analysis of these isomers, establishing protocols for their selective synthesis and distinguishing their utility in medicinal chemistry.

Structural Classification & Isomerism

The term "Isomers of 2-Bromo-N-(phenyl)acetamide" encompasses two distinct structural families based on the position of the bromine atom relative to the amide linkage.

Isomer Hierarchy

The following diagram illustrates the structural relationship between the alkylating agent (Title Compound) and its aryl halide isomers.

Figure 1: Structural classification distinguishing the electrophilic

Synthetic Protocols

The synthesis of these isomers requires divergent pathways. The choice of starting material determines the final position of the bromine atom.

Synthesis of 2-Bromo-N-phenylacetamide (The Electrophile)

Mechanism: Nucleophilic Acyl Substitution. Critical Constraint: Temperature control is vital. High temperatures promote double acylation or hydrolysis of the highly reactive acyl bromide.

Protocol:

-

Reagents: Aniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve aniline in DCM and cool to 0°C (Ice bath).

-

Add TEA (proton scavenger).

-

Slowly add Bromoacetyl bromide dropwise over 30 minutes. Why: Rapid addition generates localized exotherms that degrade the reagent.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup: Wash with 1N HCl (to remove unreacted aniline) followed by saturated

. Dry organic layer over -

Purification: Recrystallization from Ethanol/Hexane.

Synthesis of N-(4-Bromophenyl)acetamide (The Scaffold)

Mechanism: N-Acetylation of pre-halogenated aniline. Advantage: This route avoids handling hazardous bromine liquid directly.

Protocol:

-

Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 4-Bromoaniline in acetic acid at RT.

-

Add Acetic Anhydride.

-

Heat to 80°C for 1 hour.

-

Quench: Pour the reaction mixture into ice-cold water. The product will precipitate immediately.

-

-

Purification: Filtration and washing with cold water.[1] Yields are typically quantitative (>90%).

Reactivity Profile & Mechanism of Action

The defining feature of 2-Bromo-N-phenylacetamide is its ability to covalently modify proteins, specifically at Cysteine residues. This property is absent in the aryl bromide isomers.

The Cysteine Trap ( Mechanism)

The electron-withdrawing carbonyl group adjacent to the

Figure 2:

Orthogonal Reactivity of Aryl Bromides

The isomers N-(2/3/4-bromophenyl)acetamide do not react with cysteine under physiological conditions. Instead, the C-Br bond is

-

Application: These are used as substrates for Buchwald-Hartwig amination to create complex biaryl amines in drug synthesis.

Physicochemical Properties Data

The following table consolidates physical data for the isomers. Note the significant difference in melting points, which serves as a primary method for identification.

| Property | 2-Bromo-N-phenylacetamide | N-(2-Bromophenyl)acetamide | N-(3-Bromophenyl)acetamide | N-(4-Bromophenyl)acetamide |

| Type | Aryl Bromide (Ortho) | Aryl Bromide (Meta) | Aryl Bromide (Para) | |

| CAS No. | 5326-87-4 | 614-76-6 | 621-38-5 | 103-88-8 |

| Melting Point | 131 - 135 °C | 96 - 100 °C | 87 - 89 °C | 166 - 170 °C |

| Reactivity | High ( | Low (Needs Pd Catalyst) | Low (Needs Pd Catalyst) | Low (Needs Pd Catalyst) |

| LogP (Est.) | ~1.6 | ~2.4 | ~2.4 | ~2.4 |

| Solubility | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol | DCM, DMSO, Ethanol |

Data Analysis:

-

Melting Point Trend: The para isomer (166°C) has the highest MP due to efficient crystal packing and symmetry. The meta isomer (89°C) disrupts packing most significantly, resulting in the lowest MP.

-

Identification: If a synthesized batch melts at ~133°C, it is the alkylating agent. If it melts >160°C, it is the para-aryl isomer.

Biological Implications & Safety

Proteomics and Covalent Inhibition

2-Bromo-N-phenylacetamide is a structural analog of Iodoacetamide , a standard reagent for capping cysteine residues during proteomic sample preparation.

-

Selectivity: While less reactive than iodoacetamide, bromoacetamides are often more selective, reducing "off-target" alkylation of Lysine or Histidine residues [1].

-

Drug Design: This motif is frequently used in Targeted Covalent Inhibitors (TCIs) . The phenyl ring binds to a hydrophobic pocket, positioning the

-bromo group to lock onto a specific non-catalytic cysteine.

Toxicity and Handling

-

Sensitization:

-Haloacetamides are potent skin sensitizers and irritants (Lachrymators). They function by alkylating proteins in the skin/eye membranes. -

Safety Protocol: Always handle 2-Bromo-N-phenylacetamide in a fume hood. In case of skin contact, wash with dilute sodium thiosulfate (to quench the alkylator) followed by soap and water.

References

-

Comparison of Cysteine Alkylating Agents in Proteomics Source: National Institutes of Health (NIH) / PubMed Link:

-

Physical Properties of N-(4-Bromophenyl)acetamide Source: NIST Chemistry WebBook Link:

-

Synthesis and Properties of 2-Bromo-N-phenylacetamide Source: BenchChem / PubChem Data Link:

-

Melting Point Data for Aryl Bromide Isomers Source: ChemicalBook / TCI Chemicals Link:

Sources

Methodological & Application

Synthesis of 2-Bromo-n-(4-bromophenyl)acetamide from 4-bromoaniline

Application Note: Precision Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary & Strategic Significance

This application note details the synthesis of This compound (also known as

Key Technical Advantages of this Protocol:

-

Regiospecificity: Conditions optimized to prevent poly-alkylation.

-

Scalability: Two distinct protocols provided (Standard DCM vs. Green Acetic Acid) to suit milligram-to-gram scale requirements.

-

Purity: Integrated recrystallization steps to remove trace aniline and hydrolyzed acid byproducts.

Reaction Mechanics & Thermodynamics

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 4-bromoaniline acts as the nucleophile, attacking the carbonyl carbon of the bromoacetyl bromide.

Mechanism:

-

Nucleophilic Attack: The aniline lone pair attacks the carbonyl, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the bromide ion (a good leaving group).

-

Deprotonation: The resulting protonated amide is neutralized by a base (TEA or Acetate), driving the equilibrium forward and preventing the formation of HBr salts of the starting aniline.

Thermodynamic Control:

The reaction is highly exothermic. Bromoacetyl bromide is extremely reactive; failure to control temperature (

Figure 1: Reaction Pathway & Mechanism

Caption: Nucleophilic acyl substitution pathway. Kinetic control at

Safety Profile & Handling (CRITICAL)

Warning: Bromoacetyl bromide is a potent lachrymator and corrosive agent.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Incompatibility: Reacts violently with water to release HBr gas. Ensure all glassware is flame-dried or oven-dried.

-

Quenching: Quench excess reagent slowly with saturated sodium bicarbonate solution; do not add water directly to the concentrated reagent.

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |

| 4-Bromoaniline | Limiting Reagent | 1.0 | 172.02 | Solid | Recrystallize if dark (oxidation). |

| Bromoacetyl Bromide | Electrophile | 1.1 - 1.2 | 201.86 | 2.31 | Lachrymator. Handle with care.[1] |

| Triethylamine (TEA) | Base (Protocol A) | 1.2 - 1.5 | 101.19 | 0.726 | Scavenges HBr. |

| Dichloromethane (DCM) | Solvent (Protocol A) | N/A | 84.93 | 1.33 | Anhydrous preferred. |

| Glacial Acetic Acid | Solvent (Protocol B) | N/A | 60.05 | 1.05 | "Green" alternative solvent. |

| Sodium Acetate | Buffer (Protocol B) | 1.5 | 82.03 | Solid | Saturated solution. |

Experimental Protocols

Protocol A: Standard Schotten-Baumann Conditions (DCM/TEA)

Best for: High purity, small-to-medium scale (100 mg – 10 g).

-

Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 4-Bromoaniline (1.0 equiv) and dry DCM (10 mL/g) . Add a magnetic stir bar.

-

Base Addition: Add Triethylamine (1.2 equiv) via syringe. The solution may darken slightly.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Acylation: Dilute Bromoacetyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.

-

Note: Exotherm control is vital to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

-

Workup:

-

Quench by adding saturated

solution. -

Separate the organic layer.[2]

-

Wash organic layer:

1M HCl (removes unreacted aniline), -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture.

Protocol B: Scalable "Green" Conditions (Acetic Acid)

Best for: Large scale (>10 g), avoids chlorinated solvents.

-

Dissolution: Dissolve 4-Bromoaniline (1.0 equiv) in Glacial Acetic Acid (5 mL/g) .

-

Buffering: Add Saturated Sodium Acetate (1.5 equiv) solution.

-

Addition: Cool to

. Add Bromoacetyl bromide (1.2 equiv) dropwise. -

Precipitation: Stir vigorously at RT for 1 hour. The product often precipitates directly from the acidic medium.

-

Isolation: Pour the reaction mixture into Ice Water (5x volume) . Stir for 30 minutes to hydrolyze excess acid bromide and fully precipitate the product.

-

Filtration: Filter the solid, wash copiously with cold water until the filtrate is neutral pH. Dry in a vacuum oven at

.

Figure 2: Experimental Workflow (Protocol A)

Caption: Step-by-step workflow for the DCM-mediated synthesis.

Process Analytical Technology (PAT) & QC

Verify the identity and purity of the product using the following specifications.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 168–172°C (Note: Literature values vary by solvent; Gowda et al. report crystal growth from ethanol). Caution: Do not confuse with 4-bromoacetanilide.

-

-NMR (400 MHz,

-

ppm (s, 1H,

- ppm (d, 2H, Aromatic AA'BB').

- ppm (d, 2H, Aromatic AA'BB').

-

ppm (s, 2H,

-

ppm (s, 1H,

-

Mass Spectrometry (LCMS):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Product | Oxidation of aniline or high exotherm. | Ensure aniline is white before use. Add acid bromide slower at |

| Low Yield | Hydrolysis of acid bromide. | Use anhydrous DCM. Ensure glassware is dry. |

| Impurity: Bis-acylation | Excess acid bromide or high temp. | Strictly control stoichiometry (1.1 eq) and keep cold during addition. |

| Skin Irritation | Trace bromoacetyl bromide residue. | Wash solid product thoroughly with bicarbonate and water during filtration. |

References

-

Synthesis & Crystal Structure: Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[3][5] this compound.[3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.[5] [Link]

-

Methodology (General Amide Synthesis): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Safety Data (Bromoacetyl Bromide): PubChem Compound Summary for CID 12213, Bromoacetyl bromide. National Center for Biotechnology Information. [Link]

-

Compound Data: PubChem Compound Summary for CID 76966, this compound. [Link]

Sources

Application Note: High-Purity Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

Executive Summary

This Application Note outlines the optimized laboratory preparation of 2-Bromo-N-(4-bromophenyl)acetamide , a critical electrophilic intermediate used extensively in the synthesis of thiazoles (via Hantzsch synthesis), oxazoles, and bioactive N-phenylacetamide derivatives.

We present two distinct protocols:

-

Method A (DCM/Base): Ideal for small-scale, high-purity applications requiring minimal purification.

-

Method B (Acetic Acid/Buffer): A robust, scalable method tolerant of moisture, suitable for gram-to-kilogram synthesis.

Chemical Basis & Mechanistic Insight

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Schotten-Baumann conditions). The amine nitrogen of 4-bromoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

-

Step 1 (Attack): The lone pair on the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Step 2 (Elimination): The carbonyl reforms, expelling the bromide ion (a good leaving group).

-

Step 3 (Deprotonation): The generated HBr is neutralized by an auxiliary base (Triethylamine or Sodium Acetate) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

Thermodynamic Considerations

-

Exothermicity: The reaction is highly exothermic. Temperature control (

) is critical during addition to prevent bis-acylation (formation of imides) or thermal decomposition of the labile -

Electrophilicity: Bromoacetyl bromide is a potent lachrymator and more reactive than its chloride counterpart, requiring strictly anhydrous conditions in Method A to prevent hydrolysis to bromoacetic acid.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical role of base neutralization.

Experimental Protocols

Safety Pre-requisites

-

Bromoacetyl Bromide: Severe lachrymator and corrosive. MUST be handled in a functioning fume hood. Silver shield gloves recommended.

-

4-Bromoaniline: Toxic if swallowed or absorbed through skin.

Protocol A: The Dichloromethane (DCM) Method

Best for: High purity, small scale (<10g), moisture-sensitive labs.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromoaniline | 1.0 | Substrate |

| Bromoacetyl Bromide | 1.1 | Electrophile |

| Triethylamine (TEA) | 1.2 | Acid Scavenger |

| Dichloromethane (DCM) | Solvent | Medium (Anhydrous) |

Step-by-Step Procedure:

-

Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-bromoaniline (10 mmol) in DCM (50 mL) .

-

Base Addition: Add Triethylamine (12 mmol) to the solution.

-

Cooling: Submerge the flask in an ice-salt bath and cool to

. -

Acylation: Dilute Bromoacetyl bromide (11 mmol) in 10 mL of DCM. Add this solution dropwise over 20 minutes using a pressure-equalizing addition funnel.

-

Why: Rapid addition causes localized heating and side-products.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Quench & Workup:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO

(2 x 30 mL) to neutralize excess acid. -

Wash with Brine (1 x 30 mL) .

-

-

Isolation: Dry over anhydrous Na

SO

Protocol B: The Glacial Acetic Acid Method

Best for: Scale-up (>10g), robust synthesis.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromoaniline | 1.0 | Substrate |

| Bromoacetyl Bromide | 1.2 | Electrophile |

| Sodium Acetate (Sat. Aq) | Excess | Buffer/Quench |

| Glacial Acetic Acid | Solvent | Solvent |

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-bromoaniline (20 mmol) in Glacial Acetic Acid (40 mL) .

-

Addition: Cool to

. Add Bromoacetyl bromide (24 mmol) slowly.-

Note: The solution may turn yellow/orange.

-

-

Precipitation: Stir vigorously for 30 minutes.

-

Quench: Pour the reaction mixture into Ice-Cold Saturated Sodium Acetate solution (200 mL) .

-

Filtration: Filter the precipitate via vacuum filtration. Wash copiously with cold water to remove all traces of acetic acid.

-

Drying: Dry in a vacuum oven at

.

Workflow Visualization (Protocol A)

Figure 2: Operational workflow for the Dichloromethane method ensuring removal of unreacted precursors.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be observed:

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl | ||

| Aromatic (ortho to amide) | ||

| Aromatic (meta to amide) | ||

| IR Spectroscopy | 1660–1680 cm | |

| 3250–3300 cm | ||

| Melting Point | 106–109 | Sharp range indicates high purity |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromoacetyl Bromide | Ensure glassware is flame-dried; use anhydrous DCM. Check reagent quality. |

| Oily Product | Residual Solvent or Impurities | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Dark Coloration | Oxidation of Aniline | Use freshly recrystallized 4-bromoaniline. Perform reaction under Nitrogen atmosphere. |

| Di-acylation | Excess Acyl Bromide / High Temp | Strictly control temperature ( |

References

-

Gowda, B. T., et al. (2009).[7][8] this compound.[8] Acta Crystallographica Section E. Link

-

BenchChem Technical Support. (2025). Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide Protocols. (Methodology adapted for halo-analogs). Link

-

Organic Syntheses. General Procedure for N-Bromoamides. Org. Synth. Coll. Vol. 4, p.104. Link

-

ResearchGate. Crystal structure and synthesis confirmation of N-(4-bromophenyl)acetamide derivatives. Link

Sources

- 1. Solved What is the mechanism of 4-bromoaniline from | Chegg.com [chegg.com]

- 2. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 3. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Recrystallization protocol for purifying 2-Bromo-n-(4-bromophenyl)acetamide

This application note details the purification of 2-Bromo-N-(4-bromophenyl)acetamide (CAS: 5439-13-4), a critical intermediate in the synthesis of heterocyclic scaffolds and pharmaceutical analogs.

Part 1: Introduction & Compound Profile

This compound is an

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 292.96 g/mol |

| CAS Number | 5439-13-4 |

| Structure | p-Bromoaniline core acylated with bromoacetyl bromide |

| Solubility Profile | Soluble in hot Ethanol, Ethyl Acetate, Acetone; Insoluble in Water.[1] |

| Melting Point | ~157–160 °C (Literature variations exist; dependent on polymorph) |

Part 2: Pre-Purification Analysis & Solvent Selection

The crude material typically contains three primary impurities:

-

4-Bromoaniline: Unreacted starting material (oxidizes to brown/purple tars).

-

Bromoacetic Acid: Hydrolysis product of the acylating agent.

-

HBr Salts: Inorganic byproducts trapped in the crystal lattice.

Solvent Screening Strategy

While many amides recrystallize well from toluene, Ethanol (95% or Absolute) is the literature-validated solvent for obtaining single crystals of this specific di-bromo derivative [1]. However, care must be taken to avoid solvolysis (ethanolysis) of the C-Br bond during prolonged heating.

| Solvent System | Pros | Cons | Recommendation |

| Ethanol (Abs.) | Excellent crystal habit (needles/blocks); good impurity rejection. | Risk of solvolysis if refluxed too long. | Primary Choice |

| Toluene | Chemically inert; removes non-polar impurities well. | Lower solubility; requires higher temperatures. | Secondary Choice |

| Ethyl Acetate/Hexane | Good for "oiling out" issues; tunable polarity. | Lower recovery yields due to solubility in EtOAc. | Optimization Only |

Part 3: Detailed Recrystallization Protocol

Safety Warning: This compound is an alkylating agent and a potent lachrymator/skin irritant. All operations must be performed in a fume hood. Double-gloving (Nitrile over Latex) is recommended.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

-

Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Ethanol (start with 5 mL per gram of solid).

-

Heat the mixture to a gentle reflux (

). -

Observation Point: If the solid does not dissolve completely, add more ethanol in small portions (1-2 mL) through the condenser until a clear solution is obtained.

-

Note: If insoluble brown/black specks remain, these are likely inorganic salts or polymerized aniline. Do not add infinite solvent; proceed to hot filtration.

-

2. Impurity Removal (Hot Filtration)

-

If the solution is colored (dark yellow/brown), cool slightly to

and add Activated Carbon (0.5 wt%). Stir for 10 minutes. -

Re-heat to reflux.

-

Perform a Hot Filtration using a pre-warmed glass funnel and fluted filter paper (or a sintered glass funnel) to remove carbon and mechanical impurities.

-

Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.

-

3. Crystallization (Nucleation & Growth)

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

-

Optional: If no crystals form at

, scratch the inner wall of the flask with a glass rod or add a seed crystal. -

Once room temperature is reached, transfer the flask to an ice-water bath (

) for 1 hour to maximize yield.

4. Isolation & Drying

-

Collect the crystals via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small volume of ice-cold ethanol (approx. 1-2 mL per gram of starting material). This displaces the "mother liquor" containing the impurities without redissolving the product.

-

Drying: Dry the solid in a vacuum oven at

for 4-6 hours. Avoid high temperatures (

Part 4: Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during purification.

Caption: Workflow for the purification of alpha-bromoacetamides, emphasizing checkpoints for insolubles and nucleation failure.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution too concentrated or impurity level too high. | Re-heat and add 10% more solvent. Alternatively, add a drop of Ethyl Acetate to solubilize the oil. |

| Low Yield | Too much solvent used or product is too soluble in EtOH. | Concentrate the mother liquor by 50% on a rotavap and repeat cooling. |

| Discoloration | Oxidation of aniline impurities. | Repeat recrystallization with activated carbon; ensure hot filtration is efficient. |

| Hydrolysis | Prolonged heating in wet solvent. | Ensure Ethanol is anhydrous; minimize time at reflux. |

Part 5: Characterization & Validation

To certify the purity of the recrystallized material, compare against these benchmarks:

-

Melting Point: Pure material should exhibit a sharp melting range (e.g.,

). A range -

1H-NMR (DMSO-d6):

-

Look for the characteristic singlet of the

group around -

The aromatic protons should appear as two doublets (AA'BB' system) around

ppm. -

Absence of a broad singlet at

ppm confirms removal of the aniline starting material.

-

-

TLC (Hexane:EtOAc 3:1): Single spot under UV (254 nm).

References

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). This compound .[2][3] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Available at: [Link]

-

Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[4][5] N-(4-Bromophenyl)acetamide: a new polymorph . Acta Crystallographica Section E, 69(3), o461. (Provided for structural comparison of the mono-bromo analog). Available at: [Link]

Sources

Application Note: Modular Synthesis of Heterocyclic Scaffolds from 2-Bromo-N-(4-bromophenyl)acetamide

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the utility of 2-Bromo-N-(4-bromophenyl)acetamide as a versatile electrophilic linchpin for constructing heterocyclic libraries.

Functionalization and Palladium-Catalyzed Cross-Coupling ofExecutive Summary

This compound (CAS: 2564-02-5) represents a "dual-warhead" scaffold in medicinal chemistry. It possesses two distinct electrophilic sites: a highly reactive

Chemical Logic & Scaffold Versatility

The utility of this compound lies in its chemoselectivity. The

-

Stage 1 (Heterocycle Installation): Chemoselective

displacement of the -

Stage 2 (Library Expansion): Palladium-catalyzed functionalization of the aryl bromide.

Reaction Pathway Visualization

Figure 1: Divergent synthesis strategy utilizing the chemoselective reactivity of the alkyl vs. aryl halide.

Experimental Protocols

Module A: Synthesis of N-Linked Heterocycles (Piperazine/Morpholine Derivatives)

This protocol describes the installation of saturated heterocycles. The reaction relies on mild basic conditions to scavenge the HBr byproduct without hydrolyzing the amide bond.

Target Compound: 2-(4-Morpholinyl)-N-(4-bromophenyl)acetamide

Reagents:

-

Precursor: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous) (2.0 eq) -

Solvent: Acetone or Acetonitrile (ACN)

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 292 mg) in dry Acetone (10 mL).

-

Addition: Add anhydrous

(2.0 mmol, 276 mg) to the solution. -

Nucleophile Introduction: Add Morpholine (1.2 mmol, 105

L) dropwise while stirring. -

Reaction: Stir the suspension at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a more polar spot ( -

Work-up: Filter the reaction mixture to remove inorganic salts (

, residual carbonate). Wash the filter cake with acetone. -

Isolation: Evaporate the solvent under reduced pressure. The residue is typically a solid. Recrystallize from Ethanol/Water to obtain the pure product.

Critical Parameter: Avoid using strong hydroxide bases (NaOH/KOH) or high temperatures (>60°C) during the

Module B: Synthesis of S-Linked Benzothiazoles

Sulfur nucleophiles are highly effective for this scaffold. This module attaches a benzothiazole moiety, a privileged pharmacophore in oncology.

Target Compound: 2-(Benzothiazol-2-ylthio)-N-(4-bromophenyl)acetamide

Reagents:

-

Precursor: this compound (1.0 eq)

-

Nucleophile: 2-Mercaptobenzothiazole (1.1 eq)

-

Base: Triethylamine (

) (1.2 eq) -

Solvent: Ethanol (EtOH)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-Mercaptobenzothiazole (1.1 mmol, 184 mg) in Ethanol (10 mL). Add

(1.2 mmol, 167 -

Coupling: Add this compound (1.0 mmol, 292 mg) in one portion.

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. A heavy precipitate often forms.

-

Quench: Cool the mixture to room temperature and pour into ice-cold water (50 mL).

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water and hexanes.

-

Purification: Recrystallize from hot ethanol to yield white/pale yellow needles.

Data Validation:

-

IR: Look for disappearance of C-Br stretch (~600-500

) and retention of Amide I (~1680 -

Yield: Typical yields range from 85–95% due to the high nucleophilicity of the thiolate [2].

Module C: Library Expansion via Suzuki-Miyaura Coupling

Once the heterocycle is attached, the 4-bromophenyl handle serves as the site for diversity generation.

Target: Biaryl derivatives (e.g., 4'-phenyl analogs).

Protocol:

-

Charge: Combine the N- or S-alkylated product (1.0 eq), Aryl boronic acid (1.2 eq), and

(5 mol%) in a microwave vial. -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio) and

(2.0 eq). -

Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Work-up: Extract with EtOAc, dry over

, and purify via silica gel flash chromatography.

Analytical Data Summary

The following table summarizes expected physicochemical properties for key intermediates derived from this compound.

| Compound Class | Nucleophile Used | Expected Yield | Key 1H NMR Signal ( | Application |

| Precursor | N/A | N/A | 4.01 (s, 2H, | Starting Material |

| N-Linked | Morpholine | 80-90% | 3.15 (s, 2H, | Solubility/ADME |

| N-Linked | Piperidine | 75-85% | 3.08 (s, 2H, | GPCR Ligands |

| S-Linked | 2-Mercaptobenzothiazole | 85-95% | 4.25 (s, 2H, | Anticancer/Antimicrobial |

| S-Linked | 2-Mercaptopyridine | 80-90% | 4.18 (s, 2H, | Kinase Inhibition |

Note: NMR shifts are approximate (in

Troubleshooting & Critical Factors

Cyclization vs. Substitution (The "Thiazole" Trap)

Researchers often attempt to synthesize thiazoles from this precursor using thiourea. Note that reacting

-

Correct Product: 2-imino-3-(4-bromophenyl)-1,3-thiazolidin-4-one.

-

Mechanism: S-alkylation followed by intramolecular cyclization of the amide nitrogen onto the thiourea carbon is less favorable than the formation of the thiazolidinone ring where the amide carbonyl is part of the ring system [4].

Solubility Issues

The 4-bromophenyl moiety renders intermediates lipophilic.

-

Solution: If the product crashes out during the reaction, add a co-solvent (DMF or THF) to maintain homogeneity, or simply filter the precipitate if it is the pure product (common in Module B).

Hydrolysis

-

Symptom: Appearance of 4-bromoaniline in TLC/LCMS.

-

Cause: Harsh basic conditions cleaving the amide bond.

-

Prevention: Use mild bases (

,

References

-

Synthesis of 2-amino-N-arylacetamide derivatives

-

S-Alkylation Protocols (Thienopyridines/Benzothiazoles)

- Title: Utility of 2-Chloro-N-arylacetamide...

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Structural Characterization (X-Ray/NMR)

-

Thiazolidinone Formation (Reaction with Thiourea)

Sources

Application Note: Structural Validation and Purity Assessment of 2-Bromo-N-(4-bromophenyl)acetamide via 1H NMR

Executive Summary

2-Bromo-N-(4-bromophenyl)acetamide is a critical electrophilic intermediate often utilized in the synthesis of covalent inhibitors and peptidomimetics. Its reactivity, driven by the

This guide provides a robust 1H NMR (Proton Nuclear Magnetic Resonance) protocol for validating the structure and purity of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts, the differentiation from common synthetic impurities (e.g., 4-bromoaniline), and the specific acquisition parameters required for quantitative assessment.

Chemical Structure & Theoretical Assignment

To accurately interpret the NMR spectrum, one must understand the electronic environment of the three distinct proton types in the molecule.

Structural Logic

-

Amide Proton (

): Highly deshielded due to the electron-withdrawing carbonyl group and anisotropy of the peptide bond. In DMSO-d6, this proton is observable and typically sharp; in -

Aromatic Protons (

): The 1,4-disubstitution (para-substitution) creates a symmetric- (ortho to Amide): The amide group is electron-withdrawing (via resonance and induction), shifting these protons downfield relative to the starting aniline.

- (ortho to Bromine): The bromine atom on the ring exerts a shielding effect relative to the amide but is deshielding relative to benzene.

-

-Methylene Protons (

Assignment Workflow

The following diagram illustrates the logic flow for assigning signals and distinguishing the product from its precursors.

Figure 1: Logic flow for structural verification and impurity identification based on spectral regions.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid "concentration effects" which can shift the Amide NH peak.

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent .

-

Reasoning: It provides excellent solubility for polar amides and inhibits proton exchange, allowing the amide NH doublet/singlet to be integrated quantitatively.

is not recommended due to poor solubility and rapid NH exchange.

-

-

Concentration: 5–10 mg of compound in 0.6 mL of DMSO-d6.

-

Note: Higher concentrations (>20 mg) may cause stacking effects, broadening aromatic signals.

-

-

Vessel: Standard 5mm NMR tube. Ensure the tube is clean and dry; trace acetone causes a singlet at 2.09 ppm that can interfere with impurity analysis.

Acquisition Parameters (Standard 400/500 MHz)

To ensure the data is publication-quality and suitable for qNMR (quantitative NMR) purity calculations:

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or zg | Standard 1D proton sequence. |

| Temperature | 298 K (25°C) | Standardizes chemical shifts (NH is temp-sensitive). |

| Relaxation Delay (D1) | Essential for accurate integration. The aromatic protons have long T1 relaxation times. Short D1 leads to under-integration of aromatics. | |

| Number of Scans (NS) | 16 or 32 | Sufficient S/N ratio for >5 mg samples. |

| Spectral Width (SW) | 14–16 ppm | Must capture the downfield Amide NH (~10.5 ppm). |

| Acquisition Time (AQ) | Ensures high resolution for splitting patterns. |

Results & Discussion: Spectral Analysis

The Characteristic Spectrum (DMSO-d6)

The following table details the specific chemical shifts (

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Amide NH | 10.35 – 10.45 | Singlet (s) | 1H | - | Disappears on |

| Ar-H (ortho to N) | 7.58 – 7.62 | Doublet (d) | 2H | ~8.8 Hz | Part of AA'BB' system. Downfield due to amide. |